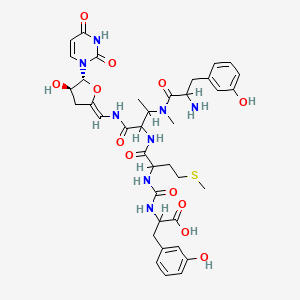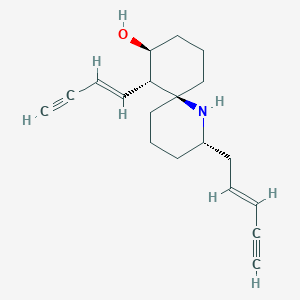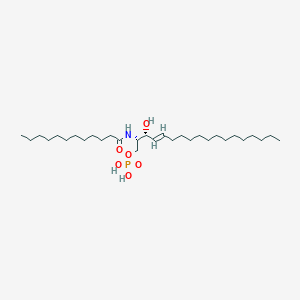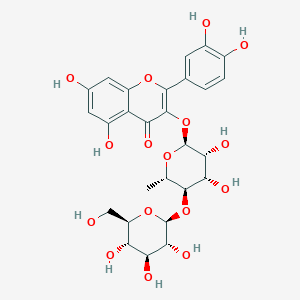
5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate
Vue d'ensemble
Description
5-(2-Bromovinyl)-2’-deoxyuridine, also known as BVdU, is a thymidine analog and a well-known inhibitor of Herpes simplex virus type 1 (HSV-1) and Varicella zoster virus (VZV) infections . It shows a minimal effect on HSV-2 . It has been used as a substrate for thymidine kinase 1 to study its effects on cancer cells .
Molecular Structure Analysis
The molecular structure of 5-(2-Bromovinyl)-2’-deoxyuridine has been determined . It crystallizes in the space group P2 1 , with a = 12.976(1), b = 4.800(1), c = 20.385(2) Å, β = 96.88(1)° .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2-Bromovinyl)-2’-deoxyuridine include a molecular formula of C11H13BrN2O5, an average mass of 333.135 Da, and a monoisotopic mass of 332.000763 Da . It is a white to almost white powder to crystal .Applications De Recherche Scientifique
Antiviral Activity and Metabolic Fate
5-(2-Bromovinyl)-2'-deoxyuridine, a precursor to its triphosphate form, has shown significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) over type 2 (HSV-2). Studies have explored its metabolic fate in infected cells, revealing that HSV-1-infected cells metabolize it to its triphosphate form, which is crucial for its antiviral activity. In contrast, HSV-2-infected cells metabolize it only to the monophosphorylated nucleotide, limiting its effectiveness against this virus type. The differential metabolism may explain its type specificity in antiviral activity (Ayisi et al., 1984).
Effect on DNA Synthesis
The impact of 5-(2-Bromovinyl)-2'-deoxyuridine on DNA synthesis has been investigated in various cellular environments. In cells infected with herpes simplex virus or transfected with viral thymidine kinase genes, this compound in its triphosphate form interferes with DNA synthesis. The mechanism of inhibition appears to be different in transfected and infected cells, suggesting a complex interaction with cellular and viral processes (Hirota et al., 1995).
Interaction with DNA Polymerase
Research has also focused on the interaction of 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate with DNA polymerase. It has been found that this compound can be a substrate for DNA polymerase, affecting the incorporation of normal nucleotides into DNA. This suggests a potential role in modifying the DNA replication process, which could be relevant in its antiviral action and possibly in other therapeutic applications (Sagi et al., 1981).
Selectivity and Potency
The selectivity and potency of 5-(2-Bromovinyl)-2'-deoxyuridine have been a subject of interest. Studies have shown that it is a potent and selective inhibitor of herpes simplex virus, with the selectivity primarily dependent on specific activation to its triphosphate form by the viral thymidine kinase. This specificity is crucial for its effectiveness against specific viral strains and has implications for its use in antiviral therapy (De Clercq, 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN2O14P3/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(26-9)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKFDDMJXWAXHI-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate | |
CAS RN |
77222-61-8 | |
| Record name | 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077222618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one](/img/structure/B1235046.png)



![(2R,4S,5S,8S,11Z)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B1235054.png)



![Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfonyl]ethanone](/img/structure/B1235061.png)


